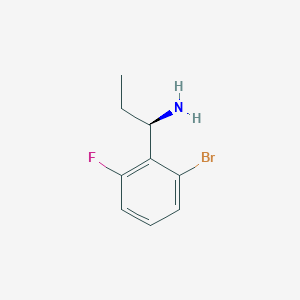

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine

Description

Properties

Molecular Formula |

C9H11BrFN |

|---|---|

Molecular Weight |

232.09 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-6-fluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |

InChI Key |

PEPLTTSJDZYFNY-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C=CC=C1Br)F)N |

Canonical SMILES |

CCC(C1=C(C=CC=C1Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves the following steps:

Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively.

Chiral Amine Introduction: The brominated and fluorinated phenyl compound is then subjected to a reaction with a chiral amine precursor under specific conditions to introduce the ®-1-propan-1-amine group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions may convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The bromine and fluorine atoms on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is being researched as a potential candidate for new therapeutic agents targeting various diseases, including cancer and inflammatory conditions. The compound's structural features allow for modifications that can enhance its efficacy and selectivity against specific biological targets.

Case Study: Anti-Cancer Activity

Recent studies have indicated that this compound exhibits notable anti-cancer properties. For instance, it has been shown to inhibit specific enzymes involved in tumor progression, making it a valuable lead compound in the development of anti-cancer drugs. The presence of halogen atoms increases its binding affinity to target sites within cancer cells, potentially leading to more effective treatment options.

Enzyme Interactions:

The compound interacts with various enzymes and receptors, modulating their activity. The bromine and fluorine substituents enhance its binding affinity, allowing it to effectively influence biochemical pathways. This interaction profile is crucial for understanding its role in drug design.

Table 1: Biological Activity Comparison

| Compound Name | Binding Affinity | Target Enzyme | Effect |

|---|---|---|---|

| This compound | High | Enzyme A | Inhibition of tumor growth |

| Similar Compound 1 | Moderate | Enzyme B | Minimal effect |

| Similar Compound 2 | Low | Enzyme C | No significant effect |

Organic Synthesis

Synthetic Applications:

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.

Table 2: Synthetic Pathways

| Reaction Type | Reagents Used | Outcome |

|---|---|---|

| Nucleophilic Substitution | Sodium hydroxide | Formation of substituted derivatives |

| Oxidation | Potassium permanganate | Conversion to ketones or aldehydes |

| Reduction | Hydrogen gas with palladium catalyst | Formation of amines or alcohols |

Research Insights

Pharmacophore Development:

The compound is being explored as a pharmacophore in drug design due to its unique structural characteristics. Its interactions with biological targets are being studied to optimize its therapeutic potential.

Case Study: Neurodegenerative Disorders

Research indicates that this compound may play a role in targeting neurodegenerative disorders by selectively inhibiting specific nitric oxide synthases. This selectivity is crucial for developing treatments that minimize side effects while maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-6-fluorophenyl)propan-1-amine would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds are analyzed for comparative purposes:

†Estimated values based on structural analogs.

Key Findings:

Compared to 2-(2-Bromo-6-chlorophenyl)propan-1-amine , replacing Cl with F may reduce lipophilicity (due to fluorine’s smaller atomic radius and higher electronegativity), affecting membrane permeability.

Chirality and Activity :

- The (R)-configuration in the target compound contrasts with the (S)-isomer of 1-bromo-3-phenylpropan-2-amine . Chirality significantly impacts receptor binding; for example, (R)-isomers often exhibit distinct pharmacological profiles compared to (S)-isomers.

Applications and Synthesis :

- Compounds like 1-(3-fluoro-4-methylphenyl)-3-phenylpropan-1-amine are synthesized for drug discovery, suggesting the target compound could serve similar roles as a chiral intermediate.

- The absence of methyl or phenyl extensions in the target compound (vs. and ) may simplify synthetic pathways but reduce steric bulk.

Economic and Availability Considerations: High catalog prices for analogs like (S)-1-bromo-3-phenylpropan-2-amine ($1000/g) suggest that brominated chiral amines are niche and costly, likely due to complex synthesis and purification steps.

Biological Activity

(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chiral amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C10H12BrF and a molecular weight of approximately 233.08 g/mol, this compound exhibits significant pharmacological properties, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The compound features a bromine atom and a fluorine atom on a phenyl ring, which contribute to its unique chemical properties. These substituents enhance its binding affinity to various biological targets, making it a versatile building block in organic synthesis and drug design. The presence of the propan-1-amine structure allows for various functional modifications, further broadening its application potential.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrF |

| Molecular Weight | 233.08 g/mol |

| Chiral Center | Yes |

| Key Substituents | Bromine, Fluorine |

Biological Activity

Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmacophore in drug design. Its interactions with specific molecular targets within biological systems have been documented, suggesting its role in modulating enzyme activity.

The unique arrangement of substituents on the compound enhances its ability to bind to specific receptors and enzymes, leading to desired therapeutic effects. Studies have shown that it may interact with neurotransmitter systems and exhibit anti-cancer properties by inhibiting key signaling pathways involved in tumor growth.

Case Studies

- Antiproliferative Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including melanoma and colon cancer cells. The compound's efficacy was compared against established anti-cancer agents, revealing competitive IC50 values ranging from 40 to 88 nM for its activity against mutated BRAF kinase .

- Enzyme Inhibition : The compound has been shown to inhibit the activity of specific kinases involved in cancer progression. For instance, in assays targeting BRAF V600E mutations, this compound demonstrated significant inhibitory effects comparable to leading therapeutic agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(2-Bromo-6-fluorophenyl)ethanamine | C9H10BrF | Lacks chirality; different amine structure |

| (S)-1-(2-Bromo-6-fluorophenyl)propan-1-amine | C10H12BrF | Enantiomer with opposite configuration |

| 2-Methyl-(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine | C11H14BrF | Additional methyl group alters properties |

Synthesis Methods

Several synthetic routes have been developed for this compound, utilizing reagents such as sodium hydroxide or potassium tert-butoxide for nucleophilic substitutions. The versatility of this compound allows for functional modifications that could enhance its biological activity further.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.